FLUPENTHIXOL

Descripción general

Descripción

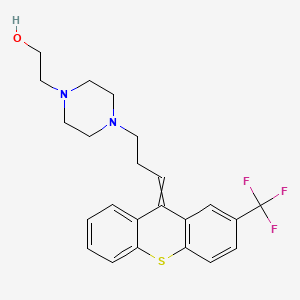

FLUPENTHIXOL is a chemical compound belonging to the class of thioxanthenes. It is known for its unique structure, which includes a trifluoromethyl group and a thioxanthene core. This compound has significant applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of FLUPENTHIXOL typically involves multiple steps. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction. The Friedel-Crafts acylation introduces the acyl group to the benzene ring, which is then reduced to an alkane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

FLUPENTHIXOL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thioxanthene core to its reduced form.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thioxanthene derivatives.

Substitution: Substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Antipsychotic Use in Schizophrenia

Clinical Efficacy

Flupentixol is widely recognized for its effectiveness in managing schizophrenia, particularly in alleviating negative symptoms and mood disturbances. A long-term study indicated that flupentixol significantly reduces the relapse rate in patients with schizophrenia, with over 70% of psychiatrists rating its treatment as very good or good . The Clinical Global Impression scale demonstrated improved subjective quality of life among patients during treatment .

Long-Acting Formulations

Flupentixol decanoate, a depot formulation, is utilized for long-term maintenance therapy. It allows for less frequent dosing, which can improve adherence to treatment regimens. Research comparing flupentixol decanoate with other antipsychotics showed no significant differences in outcomes like study retention or need for adjunctive anticholinergic medication .

Oncology Applications

PI3K Inhibition and Cancer Treatment

Recent studies have identified flupentixol as a novel inhibitor of the PI3K/AKT signaling pathway, which is often hyperactivated in various cancers, including non-small cell lung cancer (NSCLC). In vitro and in vivo studies demonstrated that flupentixol effectively inhibits cell proliferation and induces apoptosis in NSCLC cell lines .

Clinical Findings

A study involving BALB/C nude mice injected with A549 cancer cells showed that flupentixol significantly reduced tumor volumes and weights compared to control groups . This suggests its potential as a safe oral anticancer agent.

Neuroleptic Malignant Syndrome

Case Studies

Flupentixol has been associated with neuroleptic malignant syndrome (NMS), a rare but serious side effect of antipsychotic medications. A case report highlighted the management challenges faced when a patient developed NMS symptoms following flupentixol administration . Symptoms included fever, rigidity, and altered mental status, requiring careful clinical intervention.

Depression Management

Antidepressant Effects

Flupentixol has also been studied for its antidepressant properties. Research indicates that it can be effective at low doses (1-2 mg daily) for treating depressive symptoms in patients with schizoaffective disorder . This dual action makes it a valuable option for patients experiencing both psychotic and depressive symptoms.

Reducing Cancer Risk

Epidemiological Insights

A population-based study suggested that prolonged use of flupentixol may be associated with a decreased risk of lung cancer among patients using antipsychotics for over one year . This finding warrants further investigation into the protective effects of flupentixol against certain malignancies.

Data Summary

Mecanismo De Acción

The mechanism of action of FLUPENTHIXOL involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes easily. It can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Flupenthixol: A similar compound with a thioxanthene core and a piperazine ring.

Flupentixol dihydrochloride: Another derivative with similar structural features.

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties. This group enhances its stability, lipophilicity, and biological activity, making it a valuable compound for various applications .

Actividad Biológica

Flupentixol is a first-generation antipsychotic medication primarily used in the treatment of schizophrenia and other psychiatric disorders. It has garnered attention not only for its antipsychotic properties but also for its potential biological activities beyond psychiatry, particularly in oncology. This article delves into the biological activity of flupentixol, focusing on its mechanisms of action, efficacy in various conditions, and associated case studies.

Flupentixol operates through multiple mechanisms:

- Dopamine Receptor Antagonism : Flupentixol primarily acts as an antagonist at dopamine D2 receptors, which is crucial for its antipsychotic effects. This action helps mitigate symptoms of schizophrenia by reducing dopaminergic overactivity in certain brain regions.

- PI3K/AKT Pathway Inhibition : Recent studies have identified flupentixol as a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is often hyperactivated in various cancers. Flupentixol inhibits PI3Kα kinase activity with an IC50 of approximately 127 nM, demonstrating significant cytotoxic effects on lung cancer cell lines A549 and H661 .

Biological Activity in Cancer Research

Flupentixol's inhibition of the PI3K/AKT pathway has been linked to its anticancer properties. The following table summarizes key findings from recent research:

| Cell Line | IC50 (μM) | Mechanism | Effect |

|---|---|---|---|

| A549 | 5.708 | Inhibition of PI3Kα and AKT phosphorylation | Induces apoptosis |

| H661 | 6.374 | Decreases Bcl-2 expression | Suppresses cell viability |

| BYL719 | 45.9 | PI3Kα-selective inhibitor | Less effective than flupentixol |

| BKM120 | 63.9 | Pan-PI3K inhibitor | Less effective than flupentixol |

Flupentixol has been shown to induce apoptosis through mechanisms involving PARP and caspase-3 cleavage, indicating its potential use as an anticancer agent .

Clinical Applications and Case Studies

- Extrapyramidal Side Effects (EPSEs) : A study examined the tolerability of flupentixol decanoate in first-episode schizophrenia patients over 12 months. While overall tolerability was good, EPSEs peaked at three months, suggesting a need for monitoring during this period .

- Neuroleptic Malignant Syndrome (NMS) : A case report highlighted NMS symptoms following flupentixol use in a 46-year-old patient. This rare but serious reaction underscores the importance of vigilance when prescribing this medication .

- Hyponatremia and Dysphagia : Another case involved a patient treated with flupentixol who developed hyponatremia leading to dysphagia. The patient's condition improved after discontinuation of flupentixol, illustrating the need for careful management of side effects .

- Relapse Prevention in Alcohol Dependence : In a clinical trial involving detoxified alcohol-dependent individuals, flupentixol decanoate showed promise in preventing relapse, indicating its potential utility beyond psychiatric disorders .

Propiedades

IUPAC Name |

2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMYODHXAKYRHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058749 | |

| Record name | Flupenthixol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2709-56-0 | |

| Record name | Flupentixol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2709-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flupenthixol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flupentixol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.